molecular formula C18H16N4OS B2935156 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 1795300-99-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2935156
CAS No.: 1795300-99-0
M. Wt: 336.41
InChI Key: UOUZEVGIENPTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a pyrrolopyridine-containing propyl chain. Its molecular scaffold combines aromatic and nitrogen-rich moieties, which are commonly associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer research . The pyrrolopyridine fragment is notable for its role in mimicking purine bases, enabling interactions with ATP-binding sites in enzymes.

Properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(18-21-14-6-1-2-7-15(14)24-18)20-10-4-11-22-12-8-13-5-3-9-19-16(13)22/h1-3,5-9,12H,4,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUZEVGIENPTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Key Differences

The compound N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS: 1797848-21-5) serves as a relevant structural analogue. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Property Target Compound (Benzothiazole Carboxamide) Analogue (Tetrahydronaphthalene Sulfonamide)
Core Structure Benzothiazole-carboxamide Tetrahydronaphthalene-sulfonamide
Functional Group Carboxamide (-CONH-) Sulfonamide (-SO₂NH-)
Molecular Formula Not explicitly provided C₂₀H₂₃N₃O₂S
Molecular Weight Not explicitly provided 369.5 g/mol
Key Substituents Pyrrolopyridine-propyl chain Pyrrolopyridine-propyl chain
Potential Solubility Moderate (carboxamide enhances polarity) Higher (sulfonamide increases polarity)
Pharmacophore Features Benzothiazole (planar aromatic), carboxamide Partially saturated bicyclic core, sulfonamide
Key Observations :

Functional Group Impact : The carboxamide in the target compound vs. the sulfonamide in the analogue influences polarity and hydrogen-bonding capacity. Sulfonamides generally exhibit higher solubility in aqueous media due to their stronger acidic nature and hydrogen-bond acceptor capacity .

Core Structure Differences: The benzothiazole ring in the target compound provides a rigid, planar aromatic system, which may enhance intercalation or stacking interactions with biological targets.

Shared Pyrrolopyridine Chain : Both compounds retain the pyrrolopyridine-propyl moiety, suggesting conserved interactions with kinase ATP-binding pockets. This scaffold is prevalent in inhibitors targeting JAK2, ALK, or other oncogenic kinases .

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Kinase Selectivity : The benzothiazole-carboxamide may favor targets requiring planar aromatic recognition (e.g., tyrosine kinases), whereas the tetrahydronaphthalene-sulfonamide could target enzymes with hydrophobic pockets (e.g., carbonic anhydrases) .
  • ADME Properties : The sulfonamide analogue’s higher polarity may translate to better aqueous solubility but reduced membrane permeability compared to the carboxamide variant.

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O1SC_{18}H_{18}N_{4}O_{1}S, with a molecular weight of approximately 342.43 g/mol. The compound features a pyrrolopyridine moiety linked to a benzo[d]thiazole carboxamide, which is critical for its biological activity.

This compound primarily targets Fibroblast Growth Factor Receptors (FGFRs) , which play a significant role in cell proliferation, differentiation, and survival. The inhibition of FGFRs leads to the disruption of various signaling pathways:

  • RAS–MEK–ERK Pathway : Involved in cell growth and survival.
  • PI3K–Akt Pathway : Critical for cellular metabolism and survival.
  • PLCγ Pathway : Associated with cellular signaling and growth.

By inhibiting these pathways, this compound can induce apoptosis in cancer cells, particularly in breast cancer models such as the 4T1 cell line .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to:

  • Inhibit proliferation of cancer cell lines.
  • Induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

A study reported an IC50 value in the low micromolar range against breast cancer cells, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Its structure allows it to interact effectively with bacterial targets:

  • Mechanism : The compound may inhibit bacterial growth by disrupting essential metabolic pathways.

Research on related thiazole derivatives indicates that modifications can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 3.12 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
Anticancer4T1 Breast Cancer CellsLow µM
AntibacterialStaphylococcus aureus3.12 μg/mL
AntibacterialEscherichia coli12.5 μg/mL

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties for drug development, including:

  • Low Molecular Weight : Facilitates better absorption and distribution.
  • Solubility : Adequate solubility enhances bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Coupling Reaction : React benzo[d]thiazole-2-carboxylic acid with 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-amine using EDCI/HOBt in DMF at 0°C to room temperature. Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) .

Optimization : Adjust stoichiometry (1.2:1 amine:acid ratio), add DMAP (5 mol%) to enhance coupling efficiency, and monitor by TLC (Rf ~0.3). Yield improvements (e.g., from 6% to 39%) are achieved by controlling solvent polarity and reaction time .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm pyrrolo NH (δ 11.2–12.5 ppm), benzo-thiazole protons (δ 7.8–8.2 ppm), and propyl linker (δ 2.8–3.5 ppm). ¹³C NMR verifies carbonyl (C=O, ~165 ppm) .
  • HRMS : ESI+ mode to validate [M+H]⁺ (e.g., theoretical vs. observed m/z within 2 ppm error) .
  • HPLC : C18 column (0.1% TFA in H₂O/MeCN gradient) to confirm purity >95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro kinase inhibition and cellular antiproliferative assays for this compound?

  • Methodological Answer :

  • Permeability Assessment : Use PAMPA to evaluate cell membrane permeability. Low permeability may explain reduced cellular activity despite strong in vitro kinase inhibition .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets.
  • Metabolite Analysis : Perform LC-MS on cell lysates to detect inactive metabolites (e.g., oxidative degradation at the pyrrolo nitrogen) .

Q. What strategies improve the pharmacokinetic profile of this compound during lead optimization?

  • Methodological Answer :

  • logP Optimization : Introduce fluorine at position 4 of the benzo-thiazole ring to reduce logP (measured via shake-flask method) and enhance solubility .
  • Metabolic Stability : Test in human liver microsomes (HLM) with NADPH cofactor. Replace metabolically labile groups (e.g., methyl → trifluoromethyl) to increase half-life .
  • Prodrug Design : Synthesize tert-butyl ester derivatives to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., JAK2, PDB 4U5J). Prioritize derivatives with stronger hydrogen bonds (e.g., pyrrolo NH to Glu898) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Validate predictions via synthesis and enzymatic assays (e.g., ADP-Glo™ Kinase Assay) .
  • Mutagenesis Studies : Perform alanine scanning on kinase binding sites (e.g., JAK2 Leu983) to confirm critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.